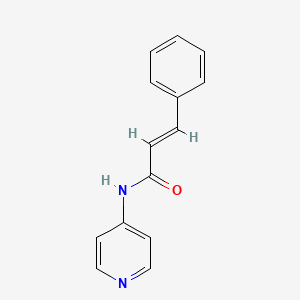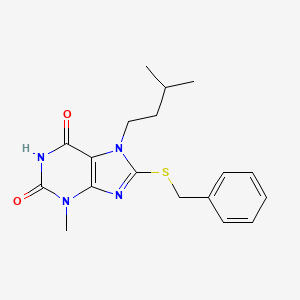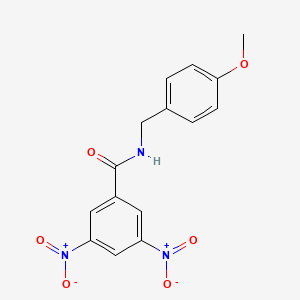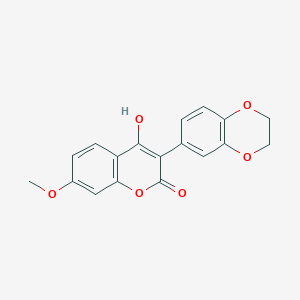
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the quinazolinone core with 4-chlorophenylacetic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various quinazolinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its potential biological activities, the compound can be explored for the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The chlorine atoms and the acetamide moiety may play crucial roles in binding to the target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 2-(6-bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-chlorophenyl)acetamide
- 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-methylphenyl)acetamide
Uniqueness
The presence of chlorine atoms at specific positions in the compound enhances its reactivity and potential biological activity compared to similar compounds. This unique structural feature may contribute to its distinct mechanism of action and applications.
Propiedades
Fórmula molecular |
C16H11Cl2N3O2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-1-4-12(5-2-10)20-15(22)8-21-9-19-14-6-3-11(18)7-13(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
PAYKFZRULKZZDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)

![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989804.png)
